molecular formula C7H12ClNO2 B12114908 Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B12114908
M. Wt: 177.63 g/mol
InChI Key: FHEYYGIMTBLPEL-YCLXABBFSA-N
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Description

Methyl (1S,3S,5S)-2-azabicyclo[310]hexane-3-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification. This step often involves the reaction of the bicyclic amine with a carboxylic acid derivative in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylate group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m0./s1

InChI Key

FHEYYGIMTBLPEL-YCLXABBFSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1.Cl

Canonical SMILES

COC(=O)C1CC2CC2N1.Cl

Origin of Product

United States

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